molecular formula C20H12ClNO4S B2515792 N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 332885-99-1

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2515792
CAS No.: 332885-99-1
M. Wt: 397.83
InChI Key: ZOFWDZIWSFGHMI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chlorophenyl group, a 9,10-dioxo-9,10-dihydroanthracene moiety, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 9,10-dioxo-9,10-dihydroanthracene moiety: This can be achieved through the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide.

    Introduction of the sulfonamide group: This step involves the reaction of the 9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with 4-chloroaniline to yield the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized anthracene derivatives, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another sulfonamide derivative with potential biological activities.

    N-(4-chlorophenyl)-2-(methylsulfonyl)acetamide: A structurally related compound with different substituents on the sulfonamide group.

Uniqueness

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of the 9,10-dioxo-9,10-dihydroanthracene moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other sulfonamide derivatives and contributes to its specific applications and potential activities.

Properties

IUPAC Name

N-(4-chlorophenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWDZIWSFGHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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